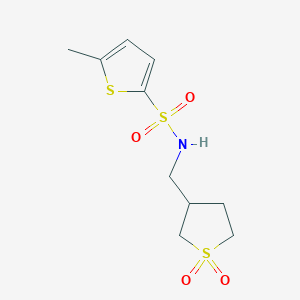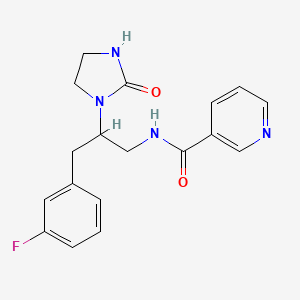
N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)nicotinamide, also known as FPhN, is a chemical compound that has been extensively studied for its potential therapeutic applications. FPhN belongs to the class of nicotinamide adenine dinucleotide (NAD) precursors and has been shown to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Potential
N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)nicotinamide demonstrates significant neuroprotective potential, particularly through its interaction with sodium-calcium exchangers (NCXs). Research indicates that this compound preferentially inhibits NCX3 isoforms, offering protection against hypoxia/reoxygenation-induced neuronal cell damage. This specificity could be utilized in developing treatments for neurological conditions characterized by calcium dysregulation (Iwamoto & Kita, 2006).
Antifungal Activity
A series of 2-aminonicotinamide derivatives, sharing structural similarities with N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)nicotinamide, have shown promising antifungal properties. These compounds inhibit the biosynthesis of glycosylphosphatidylinositol-anchored proteins in fungi, exhibiting potent activity against Candida albicans and other fungal pathogens. This suggests potential applications in antifungal drug development (Ni et al., 2017).
Antimicrobial and Herbicidal Potential
Research into nicotinamide derivatives has uncovered their antimicrobial properties against a range of bacteria and fungi. Additionally, certain derivatives have shown herbicidal activity, indicating their potential use in agricultural applications to control weed growth (Patel & Shaikh, 2010). This versatility highlights the broad applicability of these compounds beyond pharmaceutical uses.
Cellular Metabolism and Antiproliferative Effects
Nicotinamide plays a critical role in cellular metabolism, primarily through its conversion to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in redox reactions. Its derivatives, including N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)nicotinamide, could influence oxidative stress and various cellular pathways, potentially offering therapeutic strategies for diseases characterized by metabolic dysregulation. Moreover, these compounds have been explored for their antiproliferative effects against cancer cells, suggesting a role in cancer treatment (Maiese et al., 2009).
Structural Characterization and Biological Activity
Structural characterization of nicotinamide and its derivatives, such as N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)nicotinamide, has facilitated understanding of their biological activity. Through structural modifications, these compounds exhibit a range of biological activities, including antioxidant, antimicrobial, or anti-inflammatory effects. This structural understanding is pivotal in designing compounds with specific biological activities for therapeutic applications (Burnett et al., 2015).
Eigenschaften
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2/c19-15-5-1-3-13(9-15)10-16(23-8-7-21-18(23)25)12-22-17(24)14-4-2-6-20-11-14/h1-6,9,11,16H,7-8,10,12H2,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKRBJIPBASZQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-chloro-3-nitrobenzamide](/img/structure/B2999943.png)
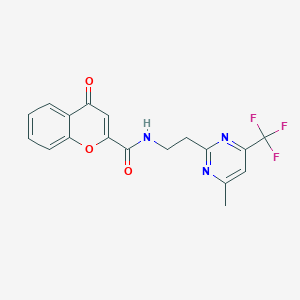
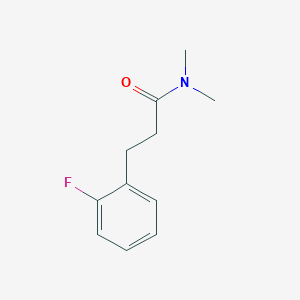
![4-Phenyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]oxane-4-carboxamide](/img/structure/B2999949.png)
![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2999951.png)
![3,4-diethoxy-N~1~-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2999952.png)
![imidazo[1,2-b]pyridazin-8(5H)-one](/img/structure/B2999954.png)
![9-Hydroxy-2,7-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid](/img/structure/B2999955.png)

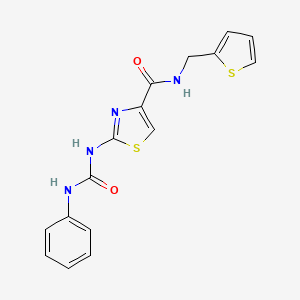
![N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxy-3-methoxybenzamide](/img/structure/B2999960.png)
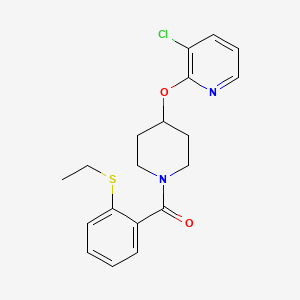
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2999963.png)
